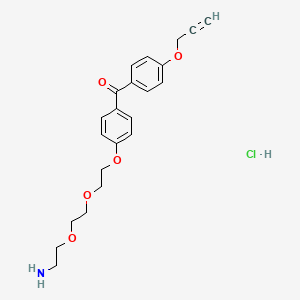
(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . It is marketed under the trade name Zemplar and was patented in 1989 and approved for medical use in 1998 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Paricalcitol synthesis involves several key steps, including regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the hydroxyl group formed at C-19, and side-chain assembly using a Wittig reaction . Another method involves a seven-step chemical transformation and one-step microbial transformation using vitamin D2 as a starting material .
Industrial Production Methods: The industrial production of paricalcitol typically follows the synthetic routes mentioned above, with modifications to optimize yield and efficiency. Large-scale synthesis often involves the use of Julia olefination and the Wittig reaction for side-chain assembly .
Analyse Des Réactions Chimiques
Types of Reactions: Paricalcitol undergoes various chemical reactions, including:
Reduction: Removal of hydroxyl groups formed during synthesis.
Substitution: Introduction of side chains through reactions like the Wittig reaction.
Common Reagents and Conditions:
Ozonization: Used for regioselective cleavage.
Methanesulfonyl chloride and triethylamine: Used for mesylation.
Lithium aluminum hydride: Used for reduction.
Pseudonocardia autotrophica: Used for microbial transformation
Major Products Formed: The primary product formed from these reactions is paricalcitol itself, with specific modifications to the side chain and hydroxyl groups .
Applications De Recherche Scientifique
Paricalcitol has a wide range of scientific research applications, including:
Mécanisme D'action
Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding reduces parathyroid hormone levels and helps regulate calcium and phosphorus levels in the body . The molecular targets include the vitamin D receptor and pathways involved in calcium and phosphorus homeostasis .
Comparaison Avec Des Composés Similaires
Calcitriol: Another vitamin D analog used for similar indications.
Cinacalcet: Used in combination with calcitriol for treating secondary hyperparathyroidism.
Comparison: Paricalcitol is unique in its ability to selectively activate vitamin D responsive pathways with fewer side effects compared to non-selective vitamin D derivatives . It is also less likely to cause hypercalcemia and hyperphosphatemia compared to calcitriol .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11?/t18-,19+,22-,23-,24-,25+,27-/m1/s1 |
Clé InChI |
BPKAHTKRCLCHEA-ZBTVBRCYSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
SMILES canonique |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


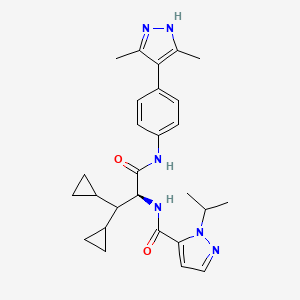
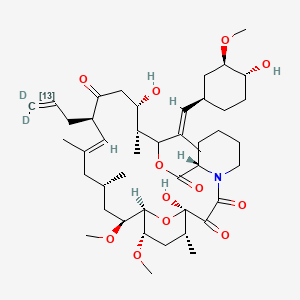
![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)

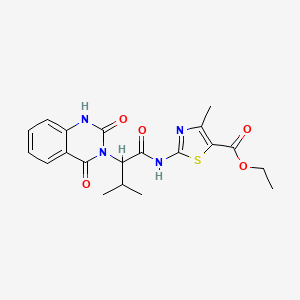
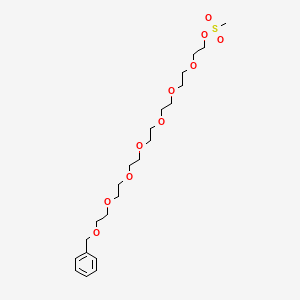
![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
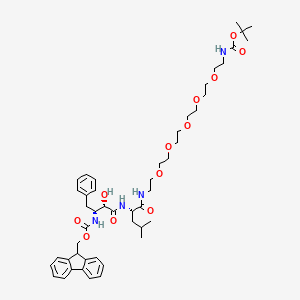
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)

